molecular formula C10H12N4O B1493028 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098057-33-9

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1493028
CAS No.: 2098057-33-9
M. Wt: 204.23 g/mol
InChI Key: GQMKGFFLNWXQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This compound belongs to the imidazo[1,2-b]pyrazole-7-carboxamide class, which has demonstrated significant potential in oncological and pharmacological research. Structural analogues of this core scaffold have been extensively studied for their potent anti-proliferative effects, particularly against human leukemia cell lines, by inducing differentiation-coupled apoptosis in immature myeloid cells . Related compounds have been shown to trigger key cellular pathways, including the phosphorylation of ERK and induction of the AP-1 transcription factor complex, leading to cell maturation and subsequent programmed cell death . Furthermore, research on similar chemical series indicates that this class of compounds can exhibit multi-target mechanisms, potentially inhibiting pathways such as p38 MAPK, which are involved in inflammation, cancer progression, and platelet aggregation . Researchers are investigating these properties to develop novel therapeutic strategies for conditions such as acute myeloid leukemia (AML) and to modulate the activity of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment . The structural features of this molecule, including the cyclopropyl and methyl substituents, are often explored in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets .

Properties

IUPAC Name

6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-13-4-5-14-10(13)7(9(11)15)8(12-14)6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMKGFFLNWXQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, a compound with notable pharmacological potential, has been the subject of various studies exploring its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C10_{10}H12_{12}N4_4O
Molecular Weight : 204.23 g/mol
CAS Number : 2098057-33-9

The compound features a unique structure characterized by a cyclopropyl group and an imidazo[1,2-b]pyrazole moiety, which may enhance its solubility and biological activity. Its structural attributes make it a candidate for various medicinal applications.

Research indicates that this compound acts primarily through the modulation of cellular signaling pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. Specifically, in studies involving HL-60 cells (a model for acute myeloid leukemia), treatment with this compound resulted in:

  • Increased ERK phosphorylation : An early survival response indicating activation of survival pathways.
  • Induction of differentiation : Enhanced expression of differentiation markers such as CD11b and granule-specific enzymes like myeloperoxidase (MPO).
  • Caspase activation : Indicating the initiation of apoptotic pathways leading to cell death .

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Key findings include:

  • HL-60 Cells : Induction of apoptosis was observed at nanomolar concentrations, with mechanisms involving mitochondrial depolarization and caspase activation .
Cell LineIC50_{50} (nM)Mechanism of Action
HL-60<100Apoptosis via caspase activation
MDA-MB-231<200Synergistic effect with doxorubicin
HepG2<300Cell cycle arrest and apoptosis

Other Biological Activities

Beyond its anticancer effects, this compound has been evaluated for other pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Recent studies have highlighted the compound's promise in drug development:

  • Differentiation-Inducing Agents : In a study focusing on immature myeloid cells, the compound effectively differentiated these cells into mature forms while restoring T-cell immunity in tumor environments .
  • Structure-Activity Relationship (SAR) : Optimization efforts have led to the design of derivatives with enhanced potency against cancer cell lines. Modifications to the imidazo-pyrazole structure have yielded compounds with improved pharmacological profiles .
  • Combination Therapies : The efficacy of this compound is notably enhanced when used in combination with established chemotherapeutics like doxorubicin, suggesting synergistic effects that warrant further investigation .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H12N4O
Molecular Weight : 204.23 g/mol
CAS Number : 2098057-33-9

The compound features a bicyclic structure that includes both imidazole and pyrazole rings. The presence of the cyclopropyl group at the 6th position and the carboxamide group at the 7th position contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : The compound has shown significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests its potential use in treating inflammatory diseases.
  • Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.625 µM against HL-60 human promyelocytic leukemia cells, indicating a strong potential as an anticancer agent.
Compound IC50 (µM) Cell Line
6-Cyclopropyl derivative0.625HL-60 (human promyelocytic leukemia)
Other derivatives1.24 - 3.79MCF-7 (human breast cancer)

Biological Research

The compound has been explored for its interactions with various biological targets:

  • Enzyme Inhibition : It acts as a competitive inhibitor for specific enzymes involved in metabolic pathways, which is crucial for drug development targeting metabolic disorders.
  • Receptor Modulation : Its ability to bind to receptors allows it to influence cellular signaling processes that are relevant to cancer and inflammatory diseases.

Materials Science

In addition to its biological applications, this compound is being utilized in the development of advanced materials:

  • Organic Semiconductors : The unique electronic properties of this compound make it suitable for applications in electronic devices and photovoltaic cells.

Case Studies

Several studies have highlighted the diverse applications of this compound:

Study on Apoptosis Induction

Research demonstrated that derivatives of imidazo[1,2-b]pyrazole can induce apoptosis in cancer cells in a dose-dependent manner. The study indicated that lower concentrations of the cyclopropyl-substituted compounds led to early and late apoptotic populations without significant necrosis.

Anti-inflammatory Activity Testing

In vitro assays confirmed that this compound effectively inhibits COX enzymes, suggesting its potential as an anti-inflammatory therapeutic agent.

Structure–Activity Relationships (SAR)

The structure–activity relationships of imidazo[1,2-b]pyrazoles emphasize the importance of specific substituents on the pyrazole ring:

  • Variations in the cyclopropyl group and modifications at nitrogen positions significantly affect potency against various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be contextualized by comparing it to structurally analogous imidazo[1,2-b]pyrazole derivatives (Table 1).

Table 1: Key Structural and Functional Differences Among Imidazo[1,2-b]pyrazole-7-carboxamide Derivatives

Compound Name Substituents (Positions) Key Biological Activity Mechanism of Action Reference(s)
DU325 (N-(4-aminophenyl)-2-(tert-butyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carboxamide) 2,3-di-tert-butyl; 7-carboxamide-N-(4-aminophenyl) Induces differentiation-coupled apoptosis in AML and MDSCs ERK1/2 phosphorylation, Bcl-xl induction, Akt activation, Vav1 accumulation [1, 2, 3]
DU385 Undisclosed substituents Induces oxidative stress in MV-4-11 leukemia cells at nanomolar concentrations Oxidative stress-mediated apoptosis [5]
Compound 9a (N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide) 6-cyclopropyl; 2-(4-fluorophenyl) Anticancer and anti-inflammatory activity (specific targets not detailed) Undisclosed; likely targets cancer-related kinases or inflammatory pathways [4]
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate 6-methylsulfanyl; 2-phenyl; 7-carboxylate Improved biological activity (unspecified) Structural π–π interactions and hydrogen bonding influence activity [7]

Key Comparative Insights

Substituent-Driven Activity: Cyclopropyl vs. Carboxamide vs. Carboxylate (Ethyl 6-methylsulfanyl derivative): The carboxamide group in the target compound likely offers superior cell permeability compared to carboxylate derivatives, which may have higher polarity and reduced membrane penetration .

Mechanistic Divergence: DU325 and the target compound share a carboxamide core, but DU325’s aminophenyl and tert-butyl substituents enable unique interactions with survival pathways (e.g., ERK1/2, Bcl-xl), driving apoptosis in AML cells . In contrast, DU385’s undisclosed substituents correlate with oxidative stress induction, suggesting substituent-dependent pathway activation .

Structural Modifications and Selectivity: The 4-fluorophenyl group in compound 9a introduces hydrophobic and electronic effects that may enhance binding to kinase targets, whereas the cyclopropyl group in the target compound could optimize selectivity for myeloid cell populations over non-target tissues .

Synthetic Accessibility: The cyclopropyl substituent in the target compound may be synthesized via methods similar to those for compound 9a (e.g., Method A/B/C in ), which involve cyclopropanation or cross-coupling reactions .

Research Findings and Implications

  • Potency: While DU325 and DU385 exhibit nanomolar efficacy in leukemia models, the target compound’s cyclopropyl group may position it as a metabolically stable alternative with comparable or improved potency .
  • Therapeutic Potential: The differentiation-apoptosis duality observed in DU325 suggests that the target compound, with its optimized substituents, could be a candidate for AML therapy, particularly in CD7+/CD33+ AML subpopulations .
  • Limitations: notes discontinuation of a related cyclopropylmethyl derivative, possibly due to synthesis challenges or toxicity, underscoring the need for rigorous preclinical evaluation of the target compound .

Preparation Methods

Starting Materials and Core Formation

  • Pyridazine or Pyrazine Derivatives: The synthesis begins with substituted pyridazine or pyrazine rings, which are functionalized to introduce amino or hydroxyl groups necessary for ring closure.
  • Cyclization: Treatment with reagents such as chloroacetaldehyde dimethyl acetal in the presence of sodium acetate and acid catalysis (e.g., concentrated HCl) in aqueous ethanol under reflux conditions facilitates ring closure to form the imidazo ring fused to the pyrazole or pyridazine core.

Introduction of the Cyclopropyl Group

  • The cyclopropyl substituent at the 6-position can be introduced via nucleophilic substitution on a halogenated intermediate or by palladium-catalyzed cross-coupling reactions using cyclopropylboronic acid derivatives.
  • Reaction conditions often involve bases such as potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMF, DMA) under microwave irradiation or heating to moderate temperatures (80–140 °C) to achieve efficient coupling.

N1-Methylation

  • Alkylation of the nitrogen at position 1 of the imidazole ring is typically performed using methylating agents such as methyl iodide or dimethyl sulfate.
  • This step is carried out under basic conditions, often with sodium hydride or potassium carbonate, in solvents like THF or DMF at room temperature or slightly elevated temperatures.

Carboxamide Formation at 7-Position

  • The carboxamide group is introduced by converting the corresponding carboxylic acid or ester intermediate at the 7-position to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
  • Subsequent reaction with ammonia or ammonium salts yields the carboxamide functionality.
  • Alternatively, direct amidation can be achieved using coupling agents such as EDCI or DCC in the presence of base and catalytic amounts of DMAP.

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Chloroacetaldehyde dimethyl acetal, NaOAc, HCl, reflux Formation of imidazo[1,2-b]pyrazole core
2 Halogenation (if needed) NBS, CHCl3, room temp, 15 min Halogenated intermediate
3 Cross-coupling Cyclopropylboronic acid, Pd catalyst, K2CO3, DMF/H2O, microwave, 140 °C, 0.5-1 h Introduction of cyclopropyl group
4 N1-Methylation Methyl iodide, NaH, THF, room temp Methylation at N1
5 Carboxamide formation SOCl2 or oxalyl chloride, then NH3, or EDCI, DCC, DMAP Formation of carboxamide at 7-position

Research Findings and Optimization

  • The use of microwave-assisted cross-coupling has been shown to significantly reduce reaction times and improve yields for cyclopropyl group installation.
  • Alkylation at N1 is selective and proceeds efficiently under mild conditions without affecting other functional groups.
  • Amidation reactions are optimized by using coupling agents that minimize side reactions and maximize purity.
  • Alternative synthetic routes include direct functionalization of the bicyclic core via metalation followed by electrophilic substitution, but these are less commonly employed due to lower selectivity.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Notes
Core formation Chloroacetaldehyde dimethyl acetal, acid reflux Efficient ring closure to bicyclic core
Halogenation (optional) NBS, CHCl3 Prepares intermediate for substitution
Cyclopropyl introduction Pd catalyst, cyclopropylboronic acid, base, microwave heating High yield, reduced time
N1-Methylation Methyl iodide, base, THF Selective alkylation
Carboxamide formation Acid chloride formation, ammonia or coupling agents High purity amide formation

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves cyclization of precursor pyrazole derivatives with cyclopropane-containing reagents. Design of Experiments (DoE) is critical for optimizing parameters like temperature, solvent polarity, and catalyst loading. For example, statistical methods (e.g., factorial design) minimize experimental runs while identifying dominant variables affecting yield . X-ray crystallography (as demonstrated in structurally analogous imidazo[1,2-b]pyrazole derivatives) can validate product purity and regioselectivity .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer: Multimodal characterization is essential:

  • NMR spectroscopy (¹H/¹³C) identifies cyclopropyl and methyl substituents via characteristic splitting patterns and chemical shifts.
  • Single-crystal X-ray diffraction resolves bond lengths and dihedral angles (e.g., imidazo-pyrazole core vs. cyclopropyl group) to confirm stereochemistry .
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation pathways.

Q. What biological activity mechanisms are hypothesized for imidazo[1,2-b]pyrazole derivatives like this compound?

  • Methodological Answer: Prior studies on analogs suggest potential kinase inhibition or receptor antagonism. Computational docking (e.g., molecular dynamics simulations) predicts binding affinities to target proteins like kinases. Experimental validation involves enzyme inhibition assays (e.g., IC₅₀ determination) and cellular viability tests (e.g., MTT assays) .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Reaction path search algorithms (e.g., artificial force-induced reaction) identify feasible synthetic pathways for novel derivatives. Machine learning models trained on existing SAR data prioritize substituents for targeted activity .

Q. What experimental strategies address contradictions in bioactivity data across different assay platforms?

  • Methodological Answer: Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) resolves discrepancies. Statistical meta-analysis of dose-response curves identifies outliers due to assay-specific artifacts (e.g., solvent interference). Standardized positive controls (e.g., reference inhibitors) ensure inter-laboratory reproducibility .

Q. How do π-π interactions and hydrogen bonding influence the crystal packing and solubility of this compound?

  • Methodological Answer: Crystal structure analysis (via X-ray diffraction) reveals intermolecular interactions, such as centroid distances between aromatic rings (e.g., 3.6–3.8 Å for π-π stacking) and hydrogen-bond networks (e.g., O–H⋯N). Solubility studies in varying pH buffers correlate these interactions with dissolution profiles, guiding formulation strategies .

Q. What methodologies are employed to study metabolic stability in preclinical development?

  • Methodological Answer: In vitro microsomal assays (human/rodent liver microsomes) quantify metabolic half-life (t₁/₂) via LC-MS/MS. Isotopic labeling (e.g., ¹⁴C) tracks metabolite formation. Computational ADMET tools (e.g., SwissADME) predict CYP450 enzyme interactions to prioritize derivatives with favorable pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.